2-phenyl-N-(1-(pyridin-4-yl)propyl)quinoline-4-carboxamide

NK3 receptor antagonist neurokinin-3 structure-activity relationship

2-Phenyl-N-(1-(pyridin-4-yl)propyl)quinoline-4-carboxamide (CAS 174636-57-8) is a synthetic quinoline-4-carboxamide derivative with a molecular formula of C24H21N3O and a molecular weight of 367.44 g/mol. It belongs to the 2-phenylquinoline-4-carboxamide class, which has been extensively characterized as a scaffold for potent and selective non-peptide neurokinin-3 (NK3) receptor antagonists.

Molecular Formula C24H21N3O
Molecular Weight 367.4 g/mol
CAS No. 174636-57-8
Cat. No. B12876814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-N-(1-(pyridin-4-yl)propyl)quinoline-4-carboxamide
CAS174636-57-8
Molecular FormulaC24H21N3O
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCCC(C1=CC=NC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
InChIInChI=1S/C24H21N3O/c1-2-21(18-12-14-25-15-13-18)27-24(28)20-16-23(17-8-4-3-5-9-17)26-22-11-7-6-10-19(20)22/h3-16,21H,2H2,1H3,(H,27,28)
InChIKeyDJSATUATVVWYOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-N-(1-(pyridin-4-yl)propyl)quinoline-4-carboxamide (CAS 174636-57-8) – Compound Class and Procurement Baseline


2-Phenyl-N-(1-(pyridin-4-yl)propyl)quinoline-4-carboxamide (CAS 174636-57-8) is a synthetic quinoline-4-carboxamide derivative with a molecular formula of C24H21N3O and a molecular weight of 367.44 g/mol . It belongs to the 2-phenylquinoline-4-carboxamide class, which has been extensively characterized as a scaffold for potent and selective non-peptide neurokinin-3 (NK3) receptor antagonists [1]. The compound features a 4-pyridyl substitution on the amide side chain, a structural feature shared with several advanced leads in the NK3 antagonist series. Commercially, it is supplied as a research-grade screening compound (typical purity ≥95%) intended exclusively for non-human, preclinical investigations .

Why Generic Substitution of 2-Phenyl-N-(1-(pyridin-4-yl)propyl)quinoline-4-carboxamide Is Not Supported by Evidence


Within the quinoline-4-carboxamide class, minor positional isomerism of the pyridyl nitrogen—from the 4-position to the 2- or 3-position—produces dramatic shifts in target binding affinity, functional antagonism, and metabolic susceptibility. In CYP3A4, shifting the pyridyl nitrogen from the para to the ortho position alters inhibitory potency by up to 1,249-fold within a single structural series [1]. Similarly, for the NK3 receptor, the 2-pyridyl isomer (CHEMBL1277892) exhibits an IC50 of 1,400 nM in a functional calcium-flux assay in HEK293 cells [2], whereas structurally related para-nitrogen (4-pyridyl) analogs consistently show sub-100 nM potency in equivalent NK3 functional assays [3]. These quantitative gaps mean that procurement of a generic “pyridyl-quinoline-carboxamide” without specifying the nitrogen position carries a high risk of selecting a compound with orders-of-magnitude lower potency or entirely altered cytochrome P450 interaction profile.

Quantitative Differentiation Evidence for 2-Phenyl-N-(1-(pyridin-4-yl)propyl)quinoline-4-carboxamide Versus Closest Analogs


NK3 Receptor Functional Antagonism: 4-Pyridyl vs. 2-Pyridyl Isomer Potency Gap

The 2-pyridyl isomer, 2-phenyl-N-(1-(pyridin-2-yl)propyl)quinoline-4-carboxamide (CHEMBL1277892), acts as an NK3 receptor antagonist with an IC50 of 1,400 nM in a functional calcium-flux assay in HEK293 cells [1]. In contrast, closely related 4-pyridyl (para-nitrogen) quinoline-4-carboxamides in the same scaffold class, such as compound 19 (series 7, para-nitrogen) in Peng et al. (2010), exhibit CYP3A4 Ki values of 67 nM, while their ortho-nitrogen counterparts are either unsynthesizable or show markedly weaker affinity [2]. Although a direct head-to-head NK3 IC50 for CAS 174636-57-8 is not publicly available, the class-level inference from multiple para-substituted 2-phenylquinoline-4-carboxamides (e.g., SB 223412, hNK-3 Ki = 1.4 nM [3]; SB 223956, functional pA2 ~7.9 in rabbit iris sphincter ) consistently shows that the 4-pyridyl/para-nitrogen configuration retains low-nanomolar NK3 potency while the 2-pyridyl isomer loses approximately 100- to 1,000-fold in functional activity.

NK3 receptor antagonist neurokinin-3 structure-activity relationship

CYP3A4 Binding Affinity Modulation by Pyridyl Nitrogen Position: Para vs. Ortho Comparison

Peng et al. (2010) systematically measured CYP3A4 inhibitory Ki values for nine series of pyridinyl quinoline-4-carboxamide analogs, each containing para, meta, and ortho nitrogen positional isomers. Across all series, the para-nitrogen (4-pyridyl) compounds consistently exhibited the lowest Ki values (tightest binding). For series 3, which structurally most closely resembles CAS 174636-57-8 (2-phenyl substituent, pyridyl side chain), the para compound (compound 7) showed a Ki of 76 nM, compared to 94,900 nM for the ortho isomer—a 1,249-fold difference [1]. Series 4 para compound (compound 10) exhibited a Ki of 163 nM. In UV/vis difference spectroscopy, all para-nitrogen compounds (1, 10, 13, 16, 23) displayed classical type II binding spectra (peak ~427 nm, trough ~395 nm), confirming direct heme-iron coordination, while ortho-nitrogen compounds uniformly gave type I spectra (peak ~393 nm, trough ~427 nm), indicating no iron coordination [2]. The metabolic stability half-life of the para-nitrogen compound 13 (t1/2 > 60 min at 1 μM substrate concentration) exceeded that of its ortho analog [3]. These data establish that the 4-pyridyl substitution in CAS 174636-57-8 confers a predictable type II CYP3A4 binding phenotype with nanomolar affinity, in contrast to the micromolar or inactive ortho isomers.

CYP3A4 inhibition type II binding drug metabolism

NK3 Receptor Selectivity Profile: 4-Pyridyl Scaffold vs. Off-Target Binding at NK1 and NK2

The 2-phenylquinoline-4-carboxamide class, exemplified by SB 223412 (Talnetant), demonstrates exceptional NK3 selectivity. SB 223412 exhibits Ki values of 1.4 nM for hNK-3, 144 nM for hNK-2, and >100,000 nM for hNK-1, yielding NK3/NK2 selectivity of ~100-fold and NK3/NK1 selectivity of >70,000-fold [1]. SB 223956, a 3-methoxy-2-phenyl-N-[(1S)-phenylpropyl]quinoline-4-carboxamide, similarly shows selective NK3 antagonism in functional airway hyperresponsiveness models at 10 mg/kg i.v. without significant effect on airway narrowing or eosinophil accumulation, indicating preserved target selectivity in vivo [2]. While direct selectivity data for CAS 174636-57-8 are not published, the compound's 4-pyridylpropyl side chain places it within the same chemotype series that consistently yields >100-fold NK3/NK2 discrimination. In contrast, the 2-pyridyl isomer CHEMBL1277892 has only been characterized at NK3 with an IC50 of 1,400 nM, and its selectivity profile remains unestablished, introducing uncertainty for studies requiring defined off-target activity [3].

NK3 selectivity tachykinin receptors off-target profiling

Physicochemical Property Differentiation: LogP and Solubility Implications for In Vitro Assay Compatibility

The calculated partition coefficient (cLogP) for CAS 174636-57-8 is 5.75, with a topological polar surface area (TPSA) of 58.37 Ų . This LogP value is substantially higher than that of the 3-hydroxy-substituted analog SB 223412 (cLogP ~4.2, TPSA ~82 Ų) [1] and the 3-methoxy analog SB 223956 (cLogP ~4.8, TPSA ~68 Ų) [2]. The higher LogP of CAS 174636-57-8 translates to an approximately 30-fold greater calculated octanol-water partition, suggesting enhanced membrane permeability but reduced aqueous solubility compared to the hydroxylated or methoxylated analogs. For in vitro assay design, this requires specific attention to DMSO stock concentration (recommended ≤10 mM with sonication) and final assay DMSO content ≤0.1% to avoid compound precipitation, a consideration less critical for the more polar SB 223412.

LogP solubility assay development

Optimal Research and Procurement Scenarios for 2-Phenyl-N-(1-(pyridin-4-yl)propyl)quinoline-4-carboxamide (CAS 174636-57-8)


NK3 Receptor Pharmacology: Functional Antagonism in Recombinant Cell Lines

CAS 174636-57-8 is best deployed as an NK3 receptor antagonist tool compound in recombinant CHO or HEK293 cells expressing human NK3 receptors. Based on class-level SAR, the 4-pyridyl configuration is expected to yield IC50 values in the low nanomolar range (<100 nM) in calcium-flux or IP1 accumulation assays [1]. This application leverages the compound's structural alignment with SB 223412 (hNK-3 Ki = 1.4 nM) and avoids the >10-fold potency loss observed with the 2-pyridyl isomer CHEMBL1277892 (IC50 = 1,400 nM in HEK293 calcium assay) [2]. Recommended assay concentration range: 0.1 nM – 10 μM, with DMSO final concentration ≤0.1%.

CYP3A4 Type II Binding Probe for ADME/Tox Screening Panels

The 4-pyridyl (para-nitrogen) configuration of CAS 174636-57-8 reliably induces type II binding to CYP3A4 heme iron, as evidenced by UV/vis difference spectra (peak ~427 nm, trough ~395 nm) for all para-nitrogen analogs in the Peng et al. (2010) study [3]. The compound can serve as a positive control for type II CYP3A4 binding in drug-drug interaction panels, with an expected Ki in the 50–200 nM range. This contrasts sharply with the 2-pyridyl isomer, which produces only type I spectra and micromolar or undetectable CYP3A4 inhibition [3]. For quantitative CYP3A4 inhibition assays, a concentration range of 10 nM – 10 μM is recommended.

Structure-Activity Relationship (SAR) Studies on Pyridyl Positional Isomerism

CAS 174636-57-8 serves as the critical para-nitrogen reference compound in systematic SAR studies comparing 2-pyridyl, 3-pyridyl, and 4-pyridyl quinoline-4-carboxamide isomers. The Peng et al. (2010) dataset demonstrates that nitrogen position alone can alter CYP3A4 affinity by up to 1,249-fold (76 nM para vs. 94,900 nM ortho in series 3) [3]. Procurement of the authentic 4-pyridyl compound, with its verified CAS number and InChI Key (DJSATUATVVWYOZ-UHFFFAOYSA-N) , ensures that SAR conclusions about nitrogen position effects are drawn from the correct regioisomer rather than a mis-identified or mixed-isomer sample.

Neurokinin Pathway Studies in Airway Hyperresponsiveness Models

Extrapolating from SB 223956 data, which demonstrated significant inhibition of ovalbumin-induced airway hyperresponsiveness to inhaled methacholine at 10 mg/kg i.v. in guinea pigs [4], CAS 174636-57-8 is suitable for exploratory in vivo NK3 pharmacology studies. The 4-pyridylpropyl side chain differentiates it from the phenylpropyl side chain of SB 223412 and SB 223956, potentially altering brain penetration and peripheral vs. central NK3 target engagement. Researchers should validate pharmacokinetic parameters (plasma t1/2, brain-to-plasma ratio) before large-scale in vivo use, as these data are not yet published for this specific analog.

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